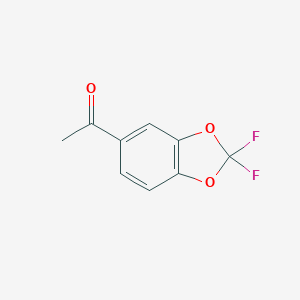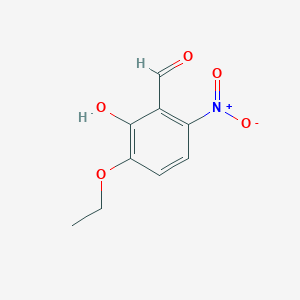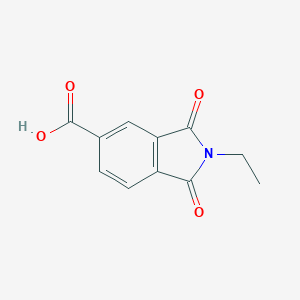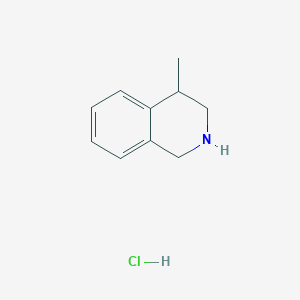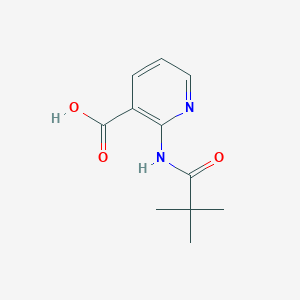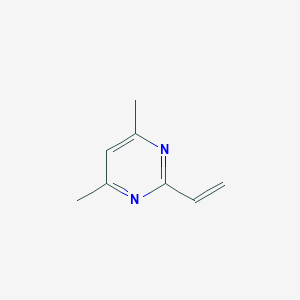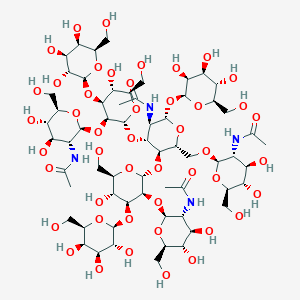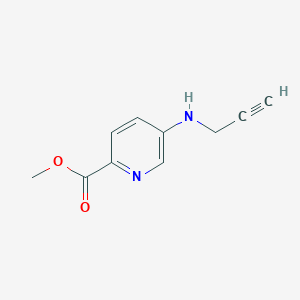
Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate, also known as MPPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a pyridine derivative that contains a prop-2-ynylamino group and a methyl ester group. MPPC has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in cells. Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has been shown to activate the protein kinase B (AKT) pathway, which is involved in cell survival and growth. Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cell survival.
Efectos Bioquímicos Y Fisiológicos
Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has a wide range of biochemical and physiological effects, making it a promising candidate for various research applications. Some of the most notable effects of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate include its ability to protect neurons from oxidative stress and its ability to induce apoptosis in cancer cells. Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has also been shown to have anti-inflammatory effects and to modulate the expression of various genes involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has several advantages as a research tool, including its relatively simple synthesis, low cost, and wide range of biochemical and physiological effects. However, there are also some limitations to the use of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate in lab experiments. For example, Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate can be toxic at high concentrations, and its effects can be difficult to interpret in complex biological systems.
Direcciones Futuras
There are several potential future directions for research on Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate. One promising area of research is in the development of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate-based therapies for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential area of research is in the development of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate-based therapies for cancer, either as a standalone treatment or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate and to explore its potential applications in other scientific research fields.
Métodos De Síntesis
Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate can be synthesized using a variety of methods, including the reaction of 2-chloronicotinic acid with propargylamine and subsequent esterification with methanol. Other methods include the reaction of 2-aminonicotinic acid with propargyl alcohol and subsequent esterification with methanol. The synthesis of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate is relatively straightforward and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate is in the field of neuroscience, where it has been shown to have potent neuroprotective effects. Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate has also been studied for its potential applications in cancer research, where it has been shown to have potent anti-tumor effects.
Propiedades
Número CAS |
131052-41-0 |
|---|---|
Nombre del producto |
Methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate |
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
methyl 5-(prop-2-ynylamino)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-3-6-11-8-4-5-9(12-7-8)10(13)14-2/h1,4-5,7,11H,6H2,2H3 |
Clave InChI |
PNGLVIJLTRZPBE-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NC=C(C=C1)NCC#C |
SMILES canónico |
COC(=O)C1=NC=C(C=C1)NCC#C |
Sinónimos |
2-Pyridinecarboxylicacid,5-(2-propynylamino)-,methylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




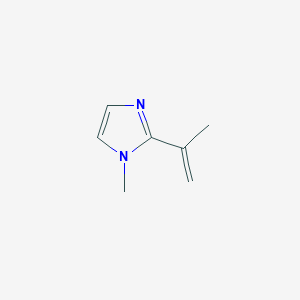
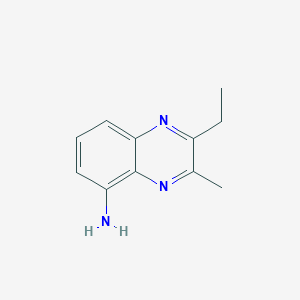


![1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B144641.png)

